ENMD-2076 Tartrate: A Technical Guide to its Mechanism of Action
ENMD-2076 Tartrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor that has demonstrated potent anti-proliferative and anti-angiogenic activity in a range of preclinical and clinical settings.[1][2] This technical guide provides an in-depth overview of the mechanism of action of ENMD-2076 tartrate, focusing on its core molecular targets and the resultant downstream cellular effects. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and critical signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
ENMD-2076 exerts its therapeutic effects by selectively targeting key protein kinases involved in cell cycle regulation and angiogenesis.[1][2] Its primary mechanism of action involves the inhibition of Aurora A kinase, a critical regulator of mitosis, and several receptor tyrosine kinases (RTKs) that drive angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2]
Inhibition of Aurora A Kinase and Disruption of Mitosis
Aurora A is a serine/threonine kinase that plays a pivotal role in various stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Overexpression of Aurora A is common in many human cancers and is associated with genomic instability and tumorigenesis. ENMD-2076 is a potent and selective inhibitor of Aurora A.[2]
The inhibition of Aurora A by ENMD-2076 leads to a cascade of downstream effects, including:
-
G2/M Phase Cell Cycle Arrest: By disrupting mitotic progression, ENMD-2076 causes cells to accumulate in the G2 and M phases of the cell cycle.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[3]
Anti-Angiogenic Activity through RTK Inhibition
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. ENMD-2076 targets several key RTKs that are central to this process:
-
VEGFRs: ENMD-2076 inhibits VEGFR2 (KDR) and VEGFR3 (Flt-4), which are the primary receptors for VEGF-A and VEGF-C/D, respectively.[4][5] This blockade disrupts downstream signaling pathways, including the PLCγ, MAPK, and PI3K/Akt pathways, ultimately inhibiting endothelial cell proliferation, migration, and survival.
-
FGFRs: The inhibitor also targets FGFR1 and FGFR2, which are activated by fibroblast growth factors and contribute to tumor angiogenesis and cell survival.[4][5]
-
Other Pro-Angiogenic Kinases: ENMD-2076 also shows inhibitory activity against other kinases implicated in angiogenesis, such as PDGFRα and Src.[3][4]
The combined inhibition of these pro-angiogenic kinases results in a significant reduction in tumor vascularization, as observed in preclinical models.[6]
Quantitative Data: Kinase Inhibition and Cellular Activity
The following tables summarize the quantitative data on the inhibitory activity of ENMD-2076 against various kinases and its anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
| Kinase Target | IC50 (nM) |
| Flt3 | 1.86[3][4] |
| Aurora A | 14[2][3][4] |
| Flt4/VEGFR3 | 15.9[3][4] |
| KDR/VEGFR2 | 58.2[3][4] |
| PDGFRα | 56.4[3][4] |
| FGFR2 | 70.8[3][4] |
| Src | 56.4[3][4] |
| FGFR1 | 92.7[3][4] |
| c-Kit | 120[6] |
| Aurora B | 350[2][3] |
Table 2: In Vitro Anti-Proliferative Activity of ENMD-2076 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Wide range of solid tumor and hematopoietic cancer cell lines | Various | 0.025 - 0.7[1][2] |
| Human leukemia cell lines | Leukemia | 0.025 - 0.53[3] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of ENMD-2076, based on published studies.
In Vitro Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of ENMD-2076 against a panel of purified kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinase enzymes (e.g., Aurora A, VEGFR2).
-
Appropriate peptide substrates for each kinase.
-
ATP (at a concentration near the Km for each enzyme).
-
ENMD-2076 tartrate (dissolved in DMSO).
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
96-well or 384-well assay plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Procedure:
-
Prepare serial dilutions of ENMD-2076 in kinase assay buffer.
-
Add a fixed amount of the kinase enzyme to each well of the assay plate.
-
Add the serially diluted ENMD-2076 or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each ENMD-2076 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the ENMD-2076 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation Assay (Sulforhodamine B Assay)
Objective: To determine the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.[2]
Methodology:
-
Reagents and Materials:
-
Adherent cancer cell line of interest.
-
Complete cell culture medium.
-
ENMD-2076 tartrate (dissolved in DMSO).
-
96-well cell culture plates.
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
10% Trichloroacetic acid (TCA), cold.
-
10 mM Tris base solution.
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[2]
-
Treat the cells with a range of concentrations of ENMD-2076 (e.g., 0.01 to 100 µM) or vehicle control.
-
Incubate the plates for a specified period (e.g., 72-96 hours) in a humidified incubator at 37°C and 5% CO2.[2]
-
Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each ENMD-2076 concentration relative to the vehicle-treated control.
-
Determine the IC50 value as described for the kinase inhibition assay.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of ENMD-2076 in a murine xenograft model.
Methodology:
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line of interest.
-
-
Procedure:
-
Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer ENMD-2076 orally at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.
-
Measure tumor volume (e.g., using calipers) and body weight at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the ENMD-2076 treated group compared to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by ENMD-2076 and a typical experimental workflow for its preclinical evaluation.
Caption: Inhibition of Aurora A kinase by ENMD-2076 disrupts mitosis, leading to cell cycle arrest and apoptosis.
Caption: ENMD-2076 inhibits VEGFR and FGFR signaling, blocking downstream pathways and angiogenesis.
Caption: A typical preclinical evaluation workflow for a kinase inhibitor like ENMD-2076.
Conclusion
ENMD-2076 tartrate is a potent, orally bioavailable, multi-targeted kinase inhibitor with a well-defined mechanism of action that combines anti-proliferative and anti-angiogenic activities. Its ability to concurrently inhibit Aurora A kinase and key pro-angiogenic RTKs provides a strong rationale for its continued investigation in various cancer types. This guide has provided a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its core biological effects, to aid in the ongoing research and development of this promising therapeutic agent.
References
- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
